(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid CAS number 1088496-42-7
(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid CAS number 1088496-42-7
An In-depth Technical Guide to (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid
Abstract
(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid (CAS No. 1088496-42-7) is a highly functionalized heterocyclic building block of significant interest in modern synthetic and medicinal chemistry. Its unique structure, combining a pyridine core with a tertiary alcohol and a versatile boronic acid moiety, makes it an invaluable reagent for introducing this specific scaffold into complex molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and core applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions for drug discovery and development. Detailed, field-tested protocols are provided to enable researchers to effectively utilize this compound in their work.
Introduction: The Strategic Value of a Functionalized Pyridinylboronic Acid
The field of medicinal chemistry has seen a surge in the use of boron-containing reagents, a trend catalyzed by the success of boronic acid-based drugs like the proteasome inhibitor Bortezomib (Velcade).[1][2] Boronic acids are prized for their stability, low toxicity, and exceptional versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[2][3]
(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid emerges as a particularly strategic building block for several reasons:
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The Pyridine Core: The pyridine ring is a ubiquitous scaffold in pharmaceuticals, acting as a bioisostere for a phenyl ring but offering distinct advantages, including improved solubility and the ability to act as a hydrogen bond acceptor through its nitrogen atom.
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The Boronic Acid Handle: This functional group is the cornerstone of its reactivity, enabling precise, palladium-catalyzed coupling to a wide array of aryl and heteroaryl halides or triflates.[4]
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The 2-Hydroxypropan-2-yl Group: This tertiary alcohol moiety significantly enhances the polarity and aqueous solubility of the parent molecule. In a drug discovery context, this group can serve as a critical hydrogen bond donor and acceptor, potentially improving target engagement and modulating pharmacokinetic properties.[5]
This guide will deconstruct the synthesis and application of this reagent, providing researchers with the foundational knowledge and practical protocols required for its successful implementation in complex synthetic campaigns.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use.
| Property | Value | Source |
| CAS Number | 1088496-42-7 | [6] |
| Molecular Formula | C₈H₁₂BNO₃ | [] |
| Molecular Weight | 180.997 g/mol | [] |
| IUPAC Name | [6-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid | [] |
| Boiling Point | 371.1 °C at 760 mmHg (Predicted) | [] |
| Density | 1.231 g/cm³ (Predicted) | [] |
| SMILES | B(C1=CN=C(C=C1)C(C)(C)O)(O)O | [] |
| InChI Key | HQNCOBIVRYULKH-UHFFFAOYSA-N | [] |
Handling and Storage
As with most boronic acids, proper handling is crucial for maintaining reagent integrity and ensuring laboratory safety.
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General Handling: Use in a well-ventilated area or a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Avoid breathing dust or vapors.[8]
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Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents. Boronic acids can undergo dehydration to form boroxines, their cyclic anhydrides. While this process is often reversible, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
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Safety: May cause skin, eye, and respiratory irritation.[9] In case of contact, rinse the affected area thoroughly with water.[8]
Synthesis Methodologies: Crafting the Building Block
The synthesis of functionalized pyridinylboronic acids typically relies on two robust and well-established strategies: halogen-metal exchange or palladium-catalyzed borylation.[10] The choice of route often depends on the availability of starting materials and tolerance of other functional groups.
Caption: Key synthetic routes to the target boronic acid.
Protocol: Synthesis via Halogen-Metal Exchange
This method leverages the rapid exchange of a halogen (typically bromine) with lithium, followed by quenching the resulting organolithium species with a borate ester.[3] The low temperature is critical for controlling the regioselectivity and preventing side reactions.
Step-by-Step Protocol:
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Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 5-bromo-2-(2-hydroxypropan-2-yl)pyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Causality: This low temperature is essential to prevent the highly reactive n-butyllithium from reacting with other parts of the molecule or the solvent and to ensure the stability of the intermediate pyridinyllithium species.
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Lithiation: Add n-butyllithium (1.1 equiv, ~2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
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Borylation: Add triisopropyl borate (1.5 equiv) dropwise to the reaction mixture.
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Causality: The electrophilic boron atom of the borate ester is attacked by the nucleophilic carbon of the pyridinyllithium species, forming the boronate ester intermediate.
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-
Quenching & Warm-up: After stirring for 2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight.
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Hydrolysis: Carefully quench the reaction by adding 1 M HCl (aq) until the pH is approximately 2-3. Stir vigorously for 1 hour.
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Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.
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-
Isolation: Adjust the pH to ~7 with a saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). The product often has high water solubility; therefore, concentrating the aqueous layer and purifying by reverse-phase chromatography or crystallization may be necessary.
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Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., water/acetonitrile) or by column chromatography on silica gel (often with a modifier like acetic acid to prevent streaking).
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[10] This Nobel Prize-winning transformation is one of the most powerful methods for constructing C(sp²)–C(sp²) bonds.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a typical reaction to couple the boronic acid with an aryl bromide.
Step-by-Step Protocol:
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Reagent Setup: To a vial or flask, add the aryl bromide (1.0 equiv), (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
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Causality: An excess of the boronic acid is often used to ensure complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic acid. It coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[4]
-
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Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1-5 mol%).
-
Causality: Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for coupling heteroaromatic substrates. The dppf ligand promotes the reductive elimination step and stabilizes the palladium center throughout the catalytic cycle.
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Solvent Addition: Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Causality: The organic solvent (dioxane) solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
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-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using several freeze-pump-thaw cycles.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen, which can cause catalyst degradation and side reactions. Removing dissolved oxygen is critical for achieving high yields and catalyst turnover.
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Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Conclusion: A Versatile Tool for Modern Chemistry
(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is more than just a chemical; it is a strategic tool for molecular construction. Its well-defined reactivity, centered around the robust Suzuki-Miyaura cross-coupling, allows for the precise and efficient incorporation of a highly desirable pyridinyl-tertiary alcohol motif. For researchers in drug discovery, this building block offers a direct route to novel chemical entities with potentially enhanced pharmacological and pharmacokinetic profiles. The protocols and mechanistic insights provided in this guide serve as a validated foundation for scientists to harness the full potential of this versatile reagent in their synthetic endeavors.
References
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- BOC Sciences. CAS 1088496-42-7 6-(2-hydroxypropan-2-yl)pyridin-3-ylboronic acid. [Online].
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Organic Syntheses. SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. [Online]. Available: [Link]
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MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Online]. Available: [Link]
- MG Chemicals. Safety Data Sheet. [Online].
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Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Online]. Available: [Link]
- BenchChem. Application Notes and Protocols: Synthesis of 6-Halo-Pyridin-3-yl Boronic Acids from 2,5-Dichloropyridine. [Online].
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Organic Chemistry Portal. Suzuki Coupling. [Online]. Available: [Link]
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National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Online]. Available: [Link]
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ARKIVOC. Recent progress in the synthesis of pyridinylboronic acids and esters. [Online]. Available: [Link]
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